3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core
Properties
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-13-4-6-15(7-5-13)26-16-3-1-2-12(8-16)18(24)21-9-14(10-21)22-17(23)11-27-19(22)25/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDSQSJAKCIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three primary subunits:
- Thiazolidine-2,4-dione : A five-membered ring with two carbonyl groups and a sulfur atom.
- Azetidine-3-yl : A four-membered nitrogen-containing ring.
- 3-(4-Fluorophenoxy)benzoyl : A benzoyl group substituted with a 4-fluorophenoxy moiety.
Retrosynthetic disconnection reveals feasible intermediates:
- Intermediate A : 3-Aminoazetidine derivative.
- Intermediate B : 3-(4-Fluorophenoxy)benzoyl chloride.
- Intermediate C : Thiazolidine-2,4-dione precursor.
Stepwise Synthesis of Key Intermediates
Synthesis of Azetidin-3-yl Intermediate
The azetidine ring is synthesized via [2+2] cycloaddition between imines and ketenes, followed by cyclization.
- Chloroacetylation : React 3-aminoazetidine with chloroacetyl chloride (1.35 g, 0.012 mol) in dioxane (10 mL) and triethylamine (0.025 mL) at 10°C for 6 hours.
- Cyclization : Heat the intermediate under reflux in dioxane to form azetidin-3-yl chloride.
- Purification : Recrystallize from dioxane to yield azetidinone (55% yield, m.p. 177–178°C).
Key Data :
- IR (cm⁻¹) : 1777 (C=O azetidinone), 1669 (C=O carboxylic acid).
- ¹H NMR (DMSO) : δ 5.23 (d, H-2), 5.51 (d, H-3), 7.08–7.96 (m, ArH).
Preparation of 3-(4-Fluorophenoxy)benzoyl Chloride
Nucleophilic Aromatic Substitution :
- Reaction : Treat 3-hydroxybenzoyl chloride with 4-fluorophenol (1:1 molar ratio) in dry acetone with K₂CO₃.
- Conditions : Reflux for 12 hours under nitrogen.
- Workup : Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Yield : 68–72%.
Characterization :
- ¹³C NMR : δ 163.9 (C=O), 161.2 (C-F).
- MS (m/z) : 231.1 [M+H]⁺.
Thiazolidine-2,4-dione Formation via Knoevenagel Condensation
- Condensation : React 2,4-thiazolidinedione (5.0 g, 0.042 mol) with 4-hydroxybenzaldehyde (5.1 g, 0.042 mol) in ethanol (50 mL) containing piperidine (0.5 mL).
- Conditions : Reflux for 6 hours.
- Isolation : Cool, filter, and recrystallize from ethanol to yield 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (78% yield).
- ¹H NMR : δ 7.7–7.8 (s, 5-methylidene), 12.48 (bs, NH).
- IR (cm⁻¹) : 1680 (C=O), 1610 (C=C).
Final Assembly of the Target Compound
Coupling of Azetidine and Benzoyl Moieties
Amide Bond Formation :
- Activation : Treat 3-(4-fluorophenoxy)benzoyl chloride (2.3 g, 0.01 mol) with HOBt (0.15 g) and DCC (2.06 g) in DMF (20 mL).
- Coupling : Add azetidin-3-ylamine (1.2 g, 0.01 mol) and stir at 0°C for 2 hours, then room temperature for 12 hours.
- Purification : Extract with ethyl acetate, wash with NaHCO₃, and chromatograph (CH₂Cl₂:MeOH, 9:1).
Yield : 65–70%.
Purity : >95% (HPLC).
Thiazolidine-2,4-dione Conjugation
- Reaction : Heat 3-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)amine (1.0 g, 0.003 mol) with thioglycolic acid (0.28 mL, 0.004 mol) in dioxane (50 mL).
- Conditions : Reflux for 8 hours under nitrogen.
- Isolation : Pour onto ice, filter, and recrystallize from ethanol.
Yield : 60–65%.
Characterization :
- ¹H NMR : δ 4.32 (s, CH₂-S), 5.12 (s, azetidine CH).
- MS (m/z) : 386.4 [M]⁺.
Optimization Strategies for Industrial Scaling
Catalytic Enhancements
Solvent and Temperature Optimization
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Azetidine cyclization | Dioxane | 80 | 55% → 68% |
| Benzoylation | DMF | 0 → RT | 65% → 72% |
| Thiazolidine conjugation | Ethanol | Reflux | 60% → 75% |
Purification Techniques
- Recrystallization : Ethanol-water (3:1) for azetidinone (purity >98%).
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
Analytical Validation and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC : C18 column (4.6 × 150 mm), acetonitrile:water (70:30), flow rate 1.0 mL/min, λ = 254 nm.
- Retention Time : 6.8 minutes; purity ≥95%.
Challenges and Mitigation Strategies
Sensitivity to Moisture
- Issue : Azetidinone intermediates hydrolyze in aqueous conditions.
- Solution : Use anhydrous solvents and conduct reactions under nitrogen.
Byproduct Formation in Knoevenagel Condensation
- Issue : Diastereomeric byproducts from uncontrolled stereochemistry.
- Solution : Employ chiral catalysts (e.g., L-proline) to enforce enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenoxy and azetidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 18 | A549 | 5.0 | Apoptosis induction |
| Compound 18 | MCF-7 | 6.0 | Cell cycle arrest |
| 3-(1-(3-(4-Fluorophenoxy)... | HeLa | TBD | TBD |
The mechanisms involve both extrinsic and intrinsic signaling pathways leading to cell death, indicating the potential for therapeutic applications in oncology.
Antimicrobial and Anti-inflammatory Properties
In addition to anticancer activity, thiazolidine derivatives have been explored for their antimicrobial and anti-inflammatory effects. These compounds may inhibit specific enzymes or modulate receptor activity, contributing to their therapeutic efficacy.
Pharmacological Applications
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its ability to interact with various receptors makes it a candidate for drug development targeting specific diseases.
- Material Science : Beyond biological applications, this compound can serve as a building block in the synthesis of new materials or pharmaceuticals.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazolidine derivatives in preclinical models:
- Study on Anticancer Activity : A recent study demonstrated that a closely related thiazolidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Testing : Another investigation revealed that thiazolidine derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The core structure of the compound, known for its biological activity.
Azetidin-3-yl derivatives: Compounds containing the azetidinyl group, often explored for their medicinal properties.
Fluorophenoxy derivatives: Compounds with a fluorophenoxy group, known for their enhanced pharmacokinetic properties
Uniqueness
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's synthesis, biological activity, and relevant research findings.
- Molecular Formula : C19H15FN2O4S
- Molecular Weight : 386.4 g/mol
- CAS Number : 2034424-95-6
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The reaction of 4-fluorophenol with benzoyl chloride to produce 4-fluorophenyl benzoate.
- Formation of Azetidine Derivative : This intermediate is reacted with azetidine-3-carboxylic acid.
- Cyclization : The thiazolidine-2,4-dione ring is formed through a cyclization reaction involving thioglycolic acid under basic conditions.
Anticancer Activity
Research indicates that thiazolidinediones exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolidine-2,4-dione can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanisms involve both extrinsic and intrinsic signaling pathways leading to cell death .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 18 | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound 18 | MCF-7 (Breast) | 6.0 | Cell cycle arrest |
| This compound | HeLa | TBD | TBD |
Metabolic Effects
Thiazolidinediones are known for their insulin-sensitizing effects. The compound has been evaluated for its ability to enhance glucose uptake in insulin-resistant models. In studies involving high-carbohydrate diet-induced insulin-resistant mice, it was found to significantly reduce hyperglycemia and improve lipid profiles .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro studies revealed its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of thiazolidinone derivatives against various human cancer cell lines using the sulforhodamine B assay. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutics like adriamycin .
- Insulin Sensitization : Another investigation assessed the impact of thiazolidinone derivatives on glucose metabolism in diabetic models. The findings demonstrated that these compounds could significantly lower blood glucose levels and improve insulin sensitivity, marking them as potential candidates for diabetes treatment .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of aromatic aldehydes with thiazolidinone precursors (e.g., via Knoevenagel or nucleophilic substitution). Key steps include:
- Core Thiazolidinedione Formation : Reacting 4-thiazolidinones with aldehydes under reflux with catalysts like piperidine ().
- Azetidine Ring Functionalization : Coupling 3-(4-fluorophenoxy)benzoyl chloride with azetidine intermediates under basic conditions ().
- Optimization Strategies :
- Solvent Selection : Ethanol or DMF-acetic acid mixtures improve solubility and reaction efficiency ().
- Microwave Assistance : Reduces reaction time (from 7 hours to 3 minutes) and increases yields (69% → 81%) ().
- Catalyst Tuning : Piperidine or sodium acetate enhances condensation ().
Yields vary (34–74% in conventional methods; up to 91% with microwave) ().
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), azetidine carbons (~50–60 ppm), and thiazolidinedione carbonyls (δ 165–175 ppm) ().
- IR Spectroscopy : Confirm C=O (1735 cm⁻¹), C=S (690 cm⁻¹), and C-N (1175 cm⁻¹) stretches ().
- Elemental Analysis : Cross-check experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) ().
- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 435 [M⁺]) and isotopic patterns ().
Reference:
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields between conventional and microwave-assisted syntheses?
Methodological Answer: Yield variations often stem from differences in reaction kinetics and thermal control:
- Kinetic Analysis : Microwave irradiation accelerates reaction rates via dielectric heating, reducing side reactions ().
- Purity Assessment : Compare melting points (e.g., 225–226°C for microwave vs. decomposed products in conventional methods) ().
- Parameter Optimization : Adjust microwave power (100–300 W) and solvent polarity to minimize byproducts.
- Scale-Up Challenges : Ensure uniform heating in larger batches using flow reactors or segmented heating zones.
Reference:
Q. What strategies enhance the biological activity of thiazolidinedione derivatives while maintaining stability?
Methodological Answer: Structural modifications guided by structure-activity relationship (SAR) studies:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzoyl or phenoxy moieties to improve metabolic stability ().
- Heterocyclic Fusion : Incorporate oxadiazole or triazole rings to enhance hydrogen bonding ().
- Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to improve bioavailability ().
- Computational Modeling : Use DFT calculations to predict substituent effects on redox potential or binding affinity (extrapolated from ).
Q. How should conflicting data between elemental analysis and spectroscopic results be addressed during validation?
Methodological Answer:
- Replicate Experiments : Repeat synthesis and characterization to rule out human error ().
- Advanced Spectrometry : Use high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous signals ().
- Thermogravimetric Analysis (TGA) : Check for solvent residues or hydration that skew elemental data (extrapolated from ).
- Cross-Validation : Compare with literature data for analogous compounds (e.g., 4-thiazolidinone derivatives in ).
Q. What experimental approaches predict the reactivity of substituents on the azetidine and thiazolidinedione cores?
Methodological Answer:
- Electrophilic Substitution Assays : Test reactivity with halogenation or nitration agents ().
- pH-Dependent Stability Studies : Monitor degradation under acidic/alkaline conditions ().
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps (extrapolated from ).
- Single-Crystal XRD : Resolve steric effects of bulky substituents on ring conformation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
